5-Methyl-1,2,3-oxadiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

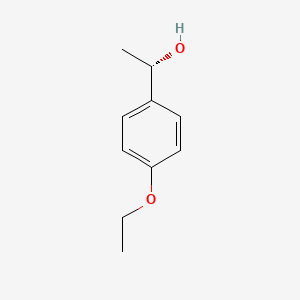

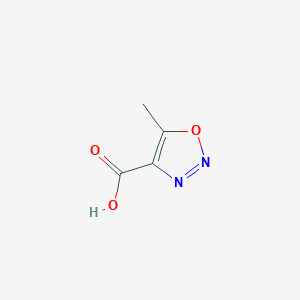

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a heterocyclic compound . It’s a five-membered ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is mainly used as an organic synthesis and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves various methods. One common method is the direct annulation of hydrazides with methyl ketones, which involves the use of K2CO3 as a base to achieve an unexpected and highly efficient C-C bond cleavage . Another method involves the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Molecular Structure Analysis

Oxadiazoles, including 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions of 1,2,4-oxadiazoles involve various processes. For instance, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .科学的研究の応用

Medicinal Chemistry: Anticancer Applications

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid derivatives have been explored for their potential in anticancer therapy. The oxadiazole moiety can act as a pharmacophore, interacting with various biological targets to inhibit cancer cell growth. For instance, certain oxadiazole derivatives have been shown to inhibit EGFR and erbB2 receptors, which are implicated in the proliferation of cancer cells .

Energetic Materials

The oxadiazole ring system, due to its favorable oxygen balance and positive heat of formation, is a candidate for high-energy materials. Derivatives of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid could potentially be synthesized to create compounds with explosive properties or as components in propellants .

Vasodilator Agents

Oxadiazoles have been identified as vasodilators, which can relax blood vessels and increase blood flow. This application is particularly relevant in the treatment of cardiovascular diseases, where controlled vasodilation can alleviate symptoms of angina and hypertension .

Anticonvulsant Properties

Research has indicated that oxadiazole derivatives can exhibit anticonvulsant activity, making them potential candidates for the treatment of epilepsy and other seizure disorders. The mechanism often involves modulation of neurotransmitter pathways in the brain .

Antidiabetic Activity

The oxadiazole nucleus has been incorporated into molecules designed to combat diabetes. These compounds can act on various biological pathways to help regulate blood sugar levels, offering a new avenue for antidiabetic drug development .

Agricultural Chemicals: Herbicides and Pesticides

In agriculture, oxadiazole derivatives serve as active ingredients in herbicides and pesticides. Their mode of action can vary from disrupting plant growth pathways to acting as insecticides or fungicides, thereby protecting crops from various pests and diseases .

Material Science: Organic Semiconductors

Due to their stable heterocyclic structure, oxadiazole derivatives can be used in the field of material science, particularly as organic semiconductors. These compounds can be part of electronic devices, such as light-emitting diodes (LEDs) and solar cells, where they contribute to the transport of electrons or holes .

HIV Research: Integrase Inhibitors

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid has been utilized as an intermediate in the synthesis of HIV integrase inhibitors. These inhibitors are crucial in preventing the integration of viral DNA into the host genome, a key step in the HIV replication cycle .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-methyloxadiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUSBSVMWUIMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261520 |

Source

|

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

CAS RN |

914637-48-2 |

Source

|

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)